(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid
Overview
Description
(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with difluoro and methylpiperidinyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (3,4-difluoro and 5-(4-methylpiperidin-1-yl)) is synthesized through a series of organic reactions, such as halogenation and nucleophilic substitution.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction between the phenyl ring and a boron-containing reagent, such as boronic acid or boronate ester. This step often involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. These reactions can modify the functional groups attached to the phenyl ring, leading to the formation of different products.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound without the difluoro and methylpiperidinyl substituents.
3,4-Difluorophenylboronic Acid: Similar to (3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid but lacks the methylpiperidinyl group.
4-Methylpiperidinylphenylboronic Acid: Contains the methylpiperidinyl group but lacks the difluoro substituents.
Uniqueness
The uniqueness of this compound lies in the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both difluoro and methylpiperidinyl groups enhances its utility in various chemical reactions and broadens its range of applications in scientific research and industry.
Properties
IUPAC Name |
[3,4-difluoro-5-(4-methylpiperidin-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-8-2-4-16(5-3-8)11-7-9(13(17)18)6-10(14)12(11)15/h6-8,17-18H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOSUNQKCJAJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172765 | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-16-2 | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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